REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[CH:4]3[CH2:22][CH:5]3[C:6](=[O:21])[N:7](CC3C=CC(OC)=CC=3)[C:8]=2[CH:9]=[CH:10][CH:11]=1.O=[N+]([O-])[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[Ce+4].[NH4+].[NH4+]>C(#N)C.O>[Br:1][C:2]1[C:3]2[CH:4]3[CH2:22][CH:5]3[C:6](=[O:21])[NH:7][C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:1.2.3.4.5.6.7.8.9,10.11|
|
Name
|
|
Quantity
|
0.3 g
|
Type
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reactant
|
Smiles
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BrC=1C=2C3C(C(N(C2C=CC1)CC1=CC=C(C=C1)OC)=O)C3
|
Name
|
|
Quantity
|
5.5 mL
|
Type
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solvent
|
Smiles
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C(C)#N.O
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Name
|
|
Quantity
|
0.459 g
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])[O-].[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[Ce+4].[NH4+].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction mixture was quenched with water (10 mL)
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Type
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EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc
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Type
|
CONCENTRATION
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Details
|
The combined organic layer was concentrated
|
Type
|
CUSTOM
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Details
|
purified by flash chromatography (0 to 50% ethyl acetate:hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2C3C(C(NC2C=CC1)=O)C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |